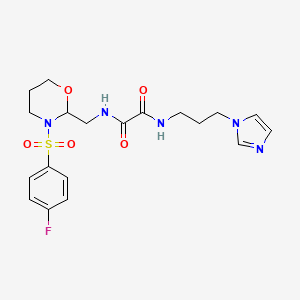

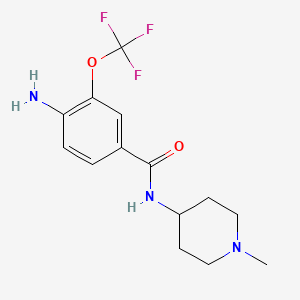

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves the incorporation of an imidazolyl moiety, which has been shown to be effective in the creation of compounds with significant electrophysiological activity. In particular, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been described, with some compounds demonstrating potency in vitro comparable to that of known class III agents like sematilide, which is undergoing clinical trials. This suggests that the imidazol-1-yl group is a promising substitute for producing desired electrophysiological effects in benzamide derivatives .

Molecular Structure Analysis

The molecular structure of the compound includes a 1H-imidazol-1-yl group, which is a common structural motif in compounds with cardiac electrophysiological activity. This group is part of the N-substituted imidazolylbenzamides, which have been studied for their potential as selective class III agents. The presence of this group in the compound indicates a potential for similar activity .

Chemical Reactions Analysis

The chemical reactivity of the imidazolyl group can be inferred from studies on similar compounds. For instance, the synthesis of ionic liquids with imidazolium-based cations, such as 1-ethyl-3-methylimidazolium, involves ion exchange condensation processes. These ionic liquids have been employed in nonaqueous liquid electrolytes for energy storage devices, indicating that the imidazolyl group can participate in reactions leading to materials with high electrical conductivity and electrochemical stability . Additionally, imidazolium-based reagents have been used for the nitration of aromatic compounds, demonstrating the versatility of the imidazolyl group in facilitating chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the imidazolyl group can be quite diverse. For example, ionic liquids with imidazolium cations have shown high electrical conductivity and a wide electrochemical stability window, which are essential properties for their application in lithium-ion batteries . The use of imidazolium-based reagents in the nitration of aromatic compounds also suggests that these compounds can exhibit strong Brønsted acidity and the ability to generate reactive species in situ, such as nitrogen dioxide, which can significantly affect the reactivity of aromatic systems .

Aplicaciones Científicas De Investigación

Balanced Angiotensin II Receptor Antagonists

Research has identified compounds with balanced affinity for AT1 and AT2 receptors, indicating potential applications in blood pressure regulation and treatment of hypertension. For instance, a series of 5-(3-amidopropanoyl)imidazoles, including compounds with structural similarities to the mentioned compound, exhibit subnanomolar affinity for both receptor sites and show activity in lowering blood pressure in animal models following oral administration (Quan et al., 1995).

Chemical Structure and Reactions

Studies focusing on the chemical structure and reactions involving similar compounds have explored their synthesis, characterization, and potential applications in various fields, including coordination chemistry and the development of ionic liquids for energy storage devices. For example, research into ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate as a reagent for the nitration of aromatic compounds indicates potential utility in synthetic chemistry and materials science (Zolfigol et al., 2012).

Mecanismo De Acción

Target of Action

Imidazole and indole derivatives have been found to bind with high affinity to multiple receptors . These compounds are often used as a scaffold in the development of new drugs .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Imidazole and indole derivatives are known to interact with their targets in a way that modulates the target’s activity .

Biochemical Pathways

Imidazole and indole derivatives can affect various biochemical pathways depending on their specific targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Imidazole and indole derivatives are known for their broad range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Direcciones Futuras

The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a key area of focus in current research . Imidazole-containing compounds, due to their broad range of chemical and biological properties, are considered important in the discovery of innovative drugs .

Propiedades

IUPAC Name |

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5O5S/c20-15-3-5-16(6-4-15)31(28,29)25-10-2-12-30-17(25)13-23-19(27)18(26)22-7-1-9-24-11-8-21-14-24/h3-6,8,11,14,17H,1-2,7,9-10,12-13H2,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBMRHAWCSFOMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2540660.png)

![5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2540663.png)

![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2540667.png)

![(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2540668.png)

![(E)-4-(Dimethylamino)-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2540669.png)